Yimitasvir

Description

Propriétés

Numéro CAS |

1959593-23-7 |

|---|---|

Formule moléculaire |

C49H58N8O6 |

Poids moléculaire |

855.0 g/mol |

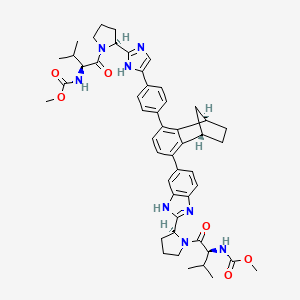

Nom IUPAC |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H58N8O6/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61)/t31-,32+,38+,39+,42+,43+/m1/s1 |

Clé InChI |

CMLNPOWEANUBIB-XIGHHNHFSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |

SMILES canonique |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Yimitasvir's Mechanism of Action Against HCV NS5A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge. The viral non-structural protein 5A (NS5A) is a phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies. Yimitasvir (also known as ABT-267 or Ombitasvir) is a potent, orally bioavailable NS5A inhibitor that has demonstrated pan-genotypic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound against HCV NS5A, detailing its potent antiviral activity, the molecular basis of its inhibitory action, and the mechanisms of viral resistance. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to serve as a resource for researchers in the field of virology and drug development.

Introduction to HCV NS5A and this compound

The Hepatitis C virus is an enveloped, single-stranded RNA virus that establishes chronic infection in a large proportion of infected individuals, leading to progressive liver disease. The HCV genome encodes a single polyprotein that is processed into ten mature viral proteins. Among these, the non-structural protein 5A (NS5A) is a zinc-binding, proline-rich phosphoprotein that, despite lacking enzymatic activity, plays a pivotal role in the viral life cycle.[1] NS5A is a multifunctional protein that is crucial for both viral RNA replication and the assembly of new virus particles.[2] It functions as a key organizer of the HCV replication machinery by interacting with other viral proteins and host cell factors to form the "membranous web," the site of viral RNA synthesis.[3][4]

This compound (Emitasvir) and its closely related compound Ombitasvir (ABT-267) are highly potent NS5A inhibitors.[5][6] These molecules bind directly to the N-terminal domain I of NS5A, inducing a conformational change that disrupts its normal functions.[7] This inhibition occurs at two key stages of the viral lifecycle: the replication of the viral genome and the assembly of new virions, leading to a profound reduction in viral load.[2][4]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound (Ombitasvir/ABT-267) has been extensively characterized using in vitro assays. The most common metric is the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays.

Table 1: In Vitro Potency (EC50) of Ombitasvir (ABT-267) Against Various HCV Genotypes

| HCV Genotype/Subtype | EC50 (pM) |

| Genotype 1a | 4.5 - 19.3 |

| Genotype 1b | 1.7 - 5.8 |

| Genotype 2a | 0.82 - 3.7 |

| Genotype 2b | 1.8 - 4.3 |

| Genotype 3a | 1.8 - 9.1 |

| Genotype 4a | 1.9 - 3.2 |

| Genotype 5a | 1.7 - 2.9 |

| Genotype 6a | 366 |

Data compiled from multiple sources.[6][8]

Table 2: Fold-Resistance of Common NS5A Resistance-Associated Substitutions (RASs) to Ombitasvir (GT1a)

| NS5A Amino Acid Substitution | Fold-Change in EC50 vs. Wild-Type |

| M28V | 58 |

| L31V | 243 |

| H58D | 115 |

| M28T | 800 |

| Q30R | >5,000 |

| Y93C/S | 8,965 |

| Y93H/N | >40,000 |

Data compiled from multiple sources.[6][8]

Table 3: Binding Affinity of NS5A Inhibitors to NS5A Domain 1

| Compound | NS5A Construct | Binding Affinity (Kd) in nM |

| BMS-790052 (Daclatasvir) | NS5A (aa 33-202) | 8 ± 3 |

| AZD7295 | NS5A (aa 33-202) | 30 ± 11 |

| BMS-790052 (Daclatasvir) | NS5A (aa 26-202) | 210 ± 46 |

| AZD7295 | NS5A (aa 26-202) | 670 ± 220 |

Data from a study on related NS5A inhibitors, demonstrating direct binding to NS5A Domain 1.[9] Specific Kd values for this compound/Ombitasvir were not found in the reviewed literature, but a similar high-affinity binding is expected.

Core Mechanism of Action

This compound exerts its antiviral effect by directly binding to the N-terminal Domain I of the NS5A protein.[7] This domain is critical for NS5A dimerization and RNA binding. The binding of this compound is thought to lock NS5A in a conformation that is incompatible with its functions in both RNA replication and virion assembly.

Inhibition of Viral RNA Replication

NS5A is an essential component of the HCV replication complex, which assembles on a specialized intracellular membrane structure called the membranous web.[3][4] NS5A interacts with other viral proteins, such as the RNA-dependent RNA polymerase NS5B, and host factors like phosphatidylinositol 4-kinase III alpha (PI4KIIIα), to create an environment conducive to viral RNA synthesis.[10][11] this compound binding to NS5A disrupts these critical interactions, leading to the inhibition of replication complex formation and function, thereby halting the amplification of the viral genome.[2]

Impairment of Virion Assembly

In addition to its role in replication, NS5A is also involved in the assembly of new HCV particles. It facilitates the transfer of newly synthesized viral RNA from the replication complex to the site of virion assembly, which is thought to be on the surface of lipid droplets.[3] By binding to NS5A, this compound interferes with this process, preventing the packaging of the viral genome into new virions and thus blocking the production of infectious progeny.[2][4]

Figure 1: Overview of the HCV lifecycle and the points of inhibition by this compound.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro experimental systems.

HCV Replicon Assay

This cell-based assay is the primary method for determining the antiviral potency (EC50) of NS5A inhibitors.

-

Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic or full-length HCV RNA molecule (a replicon) that can replicate autonomously. These replicons often include a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[12][13]

-

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418 to ensure the retention of the replicon.[12]

-

Compound Plating: Seed the replicon cells into 96-well plates. After allowing the cells to attach, add serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

-

Quantification of Replication:

-

Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure the luciferase activity using a luminometer. The decrease in signal corresponds to the inhibition of replication.[12]

-

Quantitative RT-PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., GAPDH).[12]

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of replication inhibition against the drug concentration. Simultaneously, assess cell viability (e.g., using an MTS assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).

-

References

- 1. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 3. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 11. Functional Role of Hepatitis C Virus NS5A in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Yimitasvir: A Technical Overview of a Potent HCV NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir (also known as Emitasvir or DAG-181) is a direct-acting antiviral (DAA) agent that potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and available experimental data for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and virology. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this antiviral compound.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C49H58N8O6.[3] Its structure is characterized by a central scaffold that enables it to bind with high affinity to the HCV NS5A protein.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | [3] |

| Molecular Formula | C49H58N8O6 | [3] |

| Molecular Weight | 855.0 g/mol | [3] |

| CAS Number | 1959593-23-7 | [3] |

| Synonyms | Emitasvir, DAG-181 | [2] |

Mechanism of Action: Inhibition of HCV NS5A

This compound exerts its antiviral activity by targeting the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] NS5A inhibitors, including this compound, are thought to bind to Domain I of the NS5A protein, inducing a conformational change that disrupts its normal function.[3][6] This interference with NS5A leads to the inhibition of the formation of the membranous web, which is the site of HCV replication, and impairs the assembly of new viral particles.[4]

In Vitro Efficacy

The in vitro antiviral activity of this compound is typically evaluated using HCV replicon assays. These cell-based assays allow for the quantification of HCV RNA replication in a controlled environment.

Table 2: In Vitro Efficacy of this compound against HCV Genotypes

| HCV Genotype | EC50 (pM) | Cell Line | Assay Type | Source |

| 1a | 50 | Huh-7 | Luciferase Reporter Replicon | [6] |

| 1b | 9 | Huh-7 | Luciferase Reporter Replicon | [6] |

Experimental Protocol: HCV Replicon Luciferase Assay

-

Cell Line and Replicon: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene are used.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.[7]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired concentrations.[7]

-

Compound Addition: The culture medium is replaced with the medium containing the various concentrations of this compound. Vehicle controls (DMSO) and no-drug controls are included.[7]

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[6]

-

Data Analysis: The EC50 value, which is the concentration of this compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.[7]

Pharmacokinetics

Clinical trials in healthy Chinese volunteers and patients with chronic HCV infection have characterized the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Single Ascending Dose (30-100 mg) | Multiple Ascending Dose (100-200 mg) | Source |

| Tmax (median, h) | 3.5 - 4.0 | Not specified | [8] |

| Cmax (ng/mL) | Dose-proportional increase | Less than dose-proportional increase | [8] |

| AUC0-t | Dose-proportional increase | Less than dose-proportional increase | [8] |

| Terminal Half-life (t1/2, h) | 13.4 - 19.7 | Not specified | [8] |

| Elimination Route | Primarily fecal excretion of the parent drug | Primarily fecal excretion of the parent drug | [8] |

| Effect of High-Fat Meal | Decreased rate and extent of absorption | Not specified | [8] |

Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies are conducted in healthy volunteers.[8] A crossover study design is used to assess the effect of food.[8]

-

Dosing: this compound is administered orally as capsules at various dose levels.[8]

-

Blood Sampling: Serial blood samples are collected at predefined time points post-dose.[9]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

-

Bioanalysis (LC-MS/MS): Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma.[11]

-

Chromatographic Separation: Separation is achieved on a C18 analytical column with a suitable mobile phase gradient.[11]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[10]

-

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[8]

Resistance-Associated Substitutions

As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the target protein can reduce the efficacy of this compound. For NS5A inhibitors, RASs at specific amino acid positions in the NS5A protein are of clinical significance.

Table 4: Key Resistance-Associated Substitutions for NS5A Inhibitors in HCV Genotype 1

| Genotype | Amino Acid Position | Common Substitutions |

| 1a | M28, Q30, L31, Y93 | M28T/V, Q30R/H/E/K, L31M/V, Y93H/N/C |

| 1b | L31, Y93 | L31M/V, Y93H |

Note: This table represents common RASs for the class of NS5A inhibitors. Specific data on the most impactful RASs for this compound is an area for further investigation.

Synthesis

An improved synthesis process for Emitasvir (this compound) has been developed, significantly increasing the overall yield from 17% to 40%.[8] The process involves an enantioselective enzymatic desymmetrization step, which is a cost-effective and scalable method that avoids the loss of chiral raw materials.[8] A key step in the synthesis is a Suzuki-Miyaura coupling reaction.[8] A detailed, step-by-step protocol is proprietary and not publicly available.

Conclusion

This compound is a potent HCV NS5A inhibitor with a well-characterized pharmacokinetic profile and demonstrated in vitro efficacy against common HCV genotypes. Its mechanism of action, centered on the disruption of NS5A function, makes it an effective component of combination therapies for chronic hepatitis C. Further research into this compound-specific resistance patterns and the public dissemination of detailed experimental protocols would be beneficial for the scientific community. This technical guide provides a solid foundation for researchers and drug development professionals working with this important antiviral agent.

References

- 1. Baseline resistance associated substitutions in HCV genotype 1 infected cohort treated with Simeprevir, Daclatasvir and Sofosbuvir in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Features of resistance-associated substitutions after failure of multiple direct-acting antiviral regimens for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

Yimitasvir: An In-Depth Profile of a Hepatitis C Virus NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir, also known as Emitasvir and formerly as DAG-181, is a direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a potent inhibitor of the HCV nonstructural protein 5A (NS5A), this compound targets a crucial component of the viral replication machinery.[1] This technical guide provides a comprehensive overview of the available in vitro antiviral activity, mechanism of action, and resistance profile of this compound, with a focus on data relevant to researchers and drug development professionals.

Mechanism of Action

This compound targets the HCV NS5A protein, a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virus particles.[2] NS5A does not possess any known enzymatic activity but acts as a scaffold for the formation of the viral replication complex. By binding to NS5A, inhibitors like this compound are thought to induce conformational changes that disrupt its normal function, thereby inhibiting the formation of the replication complex and impairing the assembly of new virions.[2][3] This multifaceted disruption of the viral life cycle contributes to the high potency of NS5A inhibitors.[2]

Putative NS5A Inhibition Pathway

The following diagram illustrates the generally accepted mechanism of action for NS5A inhibitors, including this compound.

Caption: General mechanism of HCV NS5A inhibitors.

In Vitro Antiviral Activity

While specific EC50 values for this compound against a comprehensive panel of HCV genotypes are not widely published in publicly available literature, it is positioned as a potent NS5A inhibitor, particularly for HCV genotype 1.[4][5] Clinical studies have primarily focused on its efficacy in patients with chronic HCV genotype 1 infection.[5]

For context, other potent, next-generation NS5A inhibitors have demonstrated pan-genotypic activity with EC50 values in the picomolar range against various HCV genotypes in replicon assays. For example, Ombitasvir has shown EC50 values ranging from 0.82 to 19.3 pM against HCV genotypes 1 to 5, and 366 pM against genotype 6a.[6] Similarly, Pibrentasvir exhibits EC50 values between 1.4 to 5.0 pM against replicons containing NS5A from HCV genotypes 1 to 6.[7] It is anticipated that this compound would exhibit a comparable potency profile, at least against genotype 1.

Experimental Protocols: HCV Replicon Assay

The in vitro antiviral activity of NS5A inhibitors like this compound is typically determined using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.

General HCV Replicon Assay Workflow

A common method to quantify antiviral activity is the luciferase reporter replicon assay.

Caption: General workflow for an HCV replicon luciferase assay.

Detailed Methodologies:

-

Cell Culture: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

HCV Replicon System: Cells stably expressing a subgenomic HCV replicon are commonly used. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. The replicon typically includes the HCV 5' untranslated region (UTR), the neomycin phosphotransferase gene (for selection), the internal ribosome entry site (IRES) of the encephalomyocarditis virus (EMCV), and the HCV nonstructural proteins NS3 to NS5B.

-

Antiviral Assay:

-

Replicon-containing cells are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a period of 48 to 72 hours.

-

-

Quantification of HCV Replication:

-

Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

-

Data Analysis:

-

The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is typically performed on the host cells to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed antiviral effect is not due to cell death. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for the emergence of resistance-associated substitutions (RASs). For NS5A inhibitors, RASs commonly emerge in specific amino acid positions within the NS5A protein.

While a detailed resistance profile for this compound is not extensively documented in the public domain, studies of other NS5A inhibitors have identified key RASs in genotypes 1a and 1b at positions such as M28, Q30, L31, and Y93.[8][9] The presence of these RASs can significantly reduce the susceptibility of the virus to NS5A inhibitors, leading to an increase in their EC50 values.[8][10]

The genetic barrier to resistance can differ between HCV genotypes. For instance, in some cases, a single amino acid substitution in genotype 1a can confer high-level resistance to an NS5A inhibitor, whereas multiple mutations may be required to achieve a similar level of resistance in genotype 1b.[9]

Conclusion

This compound is a potent inhibitor of the HCV NS5A protein, a clinically validated target for antiviral therapy. While specific in vitro pan-genotypic data remains limited in publicly accessible sources, its mechanism of action aligns with other highly effective NS5A inhibitors that have revolutionized the treatment of chronic hepatitis C. Further research and publication of detailed in vitro activity and resistance profiles will be crucial for a more complete understanding of this compound's role in the landscape of HCV therapeutics. The experimental protocols and workflows described herein provide a foundational understanding for researchers engaged in the evaluation of this and other antiviral compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hcvguidelines.org [hcvguidelines.org]

Yimitasvir discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of Yimitasvir

This guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound (also known as Emitasvir), a potent inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an orally active small molecule developed for the treatment of chronic HCV infection.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral proteins essential for replication. The development of this compound represents a significant advancement in HCV therapy, contributing to highly effective and well-tolerated interferon-free treatment regimens. The drug was developed by HEC Pharm and Dongguan HEC TaiGen Biopharmaceuticals.[2]

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HCV NS5A replication complex.[1][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and virion assembly. By binding to NS5A, this compound disrupts these processes, leading to a rapid decline in viral load.

Caption: Mechanism of action of this compound on the HCV NS5A protein.

Development Timeline and Key Milestones

The development of this compound progressed from initial preclinical evaluations to comprehensive clinical trials and eventual regulatory approval in China.

Caption: Key milestones in the this compound development timeline.

Preclinical and Clinical Data

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile supportive of a once-daily dosing regimen.[4][5] Key parameters from studies in healthy volunteers and HCV-infected patients are summarized below.

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

|---|---|---|

| Time to Max. Concentration (Tmax) | 3.5 - 4.0 hours | [4][6][7] |

| Terminal Half-Life (t½) | 13.4 - 19.7 hours | [4][5] |

| Time to Steady State | ~5 days | [3][4] |

| Accumulation Ratio | 1.29 - 1.73 | [3] |

| Apparent Oral Clearance (CL/F) | 13.8 L/h | [5][8] |

| Central Volume of Distribution (Vc/F) | 188 L | [5][8] |

| Primary Elimination Route | Fecal excretion of parent drug | [4][5] |

| Effect of High-Fat Meal | Decreased rate and extent of absorption |[4][8] |

Clinical Efficacy

Clinical trials have demonstrated high efficacy rates for this compound-based combination therapies, particularly against HCV genotype 1.

Table 2: Clinical Trial Efficacy Data

| Trial Phase | Regimen | Patient Population | Sustained Virologic Response (SVR12) | Reference(s) |

|---|---|---|---|---|

| Phase 1b (7 days) | This compound Monotherapy (30, 100, 200 mg) | HCV Genotype 1 | 5.17 log10 IU/mL max RNA reduction | [3] |

| Phase 2 | This compound (100 or 200 mg) + Sofosbuvir (B1194449) (400 mg) for 12 weeks | Non-cirrhotic HCV Genotype 1b | 98.4% - 100% | [5] |

| Phase 2 | Furaprevir + this compound | HCV | 97.4% | [9] |

| Phase 3 | Emitasvir (100 mg) + Sofosbuvir (400 mg) for 12 weeks | Non-cirrhotic HCV Genotype 1b | 99.7% |[10] |

Safety and Tolerability

This compound has been shown to be safe and well-tolerated in clinical studies.

Table 3: Summary of Safety Data from Phase 2 Trial (this compound + Sofosbuvir)

| Adverse Event Profile | 100 mg this compound Group | 200 mg this compound Group | Reference(s) |

|---|---|---|---|

| Overall Adverse Reaction Rate | 35.9% | 36.9% | [5] |

| Most Common Adverse Reactions | |||

| Neutropenia | 3.9% (overall) | 3.9% (overall) | [5] |

| Leukopenia | 3.1% (overall) | 3.1% (overall) | [5] |

| Hypercholesterolemia | 3.1% (overall) | 3.1% (overall) | [5] |

| Fatigue | 3.1% (overall) | 3.1% (overall) | [5] |

| Serious Adverse Events | No severe adverse events related to the study treatment were reported. No patient discontinued (B1498344) treatment due to an adverse event. | |

Experimental Protocols

First-in-Human (FIH) Study Protocol

-

Objective : To evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy volunteers.[4]

-

Design : Randomized, double-blind, placebo-controlled study with two parts:

-

Population : 32 subjects in the SAD part and 24 subjects in the MAD part (healthy adult Chinese volunteers).[4]

-

Assessments : Safety (adverse events, vital signs, ECGs, lab tests) and pharmacokinetics (plasma concentrations of this compound at various time points).

-

Food Effect Arm : A crossover study in 15 subjects to assess the effect of a standardized high-fat meal on this compound pharmacokinetics.[4]

Phase 2 Combination Therapy Study Protocol

-

Objective : To assess the efficacy and safety of this compound combined with sofosbuvir in patients with chronic HCV.

-

Design : A multicenter, randomized, open-label clinical trial. Patients were randomized 1:1 into two treatment groups.

-

Population : 129 non-cirrhotic patients with HCV genotype 1b infection, including both treatment-naïve (81.4%) and treatment-experienced (18.6%) individuals.

-

Intervention :

-

Group 1 : this compound phosphate (B84403) 100 mg + sofosbuvir 400 mg, once daily for 12 weeks.

-

Group 2 : this compound phosphate 200 mg + sofosbuvir 400 mg, once daily for 12 weeks.

-

-

Primary Endpoint : Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[5][8]

-

Assessments : HCV RNA levels, safety monitoring (adverse events, lab tests), and viral resistance monitoring for patients who did not achieve SVR.

Caption: Workflow for the Phase 2 clinical trial of this compound plus Sofosbuvir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - HEC Pharm - AdisInsight [adisinsight.springer.com]

- 3. Clinical evaluation of efficacy, tolerability and pharmacokinetics of this compound phosphate in patients infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability and Pharmacokinetics of this compound Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]

- 10. Emitasvir Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Pharmacokinetic Profile and Metabolism of Yimitasvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical and clinical pharmacokinetics (PK) and metabolism of Yimitasvir (also known as Emtasvir), a potent, orally administered inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to its development. This document synthesizes available data to offer a detailed perspective on this compound's disposition.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies in healthy volunteers and patients with chronic HCV infection.[1] While specific in vivo data from preclinical animal models is not extensively published, in vitro studies using components from these models provide critical insights. The overall profile supports a convenient once-daily dosing regimen.[3]

Absorption

Following oral administration in a fasted state, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of 3.5 to 4.0 hours.[1][3][4] The drug's exposure, measured by the area under the concentration-time curve (AUC) and maximum concentration (Cmax), increases proportionally with doses from 30 mg to 100 mg.[5] However, at doses above 100 mg and up to 600 mg, the increase in exposure is less than dose-proportional, suggesting that absorption may become saturated at higher doses.[1][3][5]

The presence of food significantly impacts this compound's absorption. A high-fat meal delays Tmax to between 5 and 12 hours and markedly reduces the extent of absorption.[1] This results in an approximate 63% decrease in Cmax and a 50% decrease in AUC.[1] Consequently, it is recommended that this compound be administered in a fasted state, at least two hours before or after a meal.[6]

Distribution

This compound is moderately bound to human plasma proteins, with a binding percentage ranging from 79.2% to 86.6%.[1] This binding is independent of the drug concentration across a range of 100 to 2000 ng/mL.[1] A population pharmacokinetic model estimated the apparent central volume of distribution to be 188 L, indicating distribution into tissues outside the bloodstream.[1][6]

Metabolism

A pivotal finding from preclinical investigations is that this compound undergoes minimal to no metabolism. In vitro studies using hepatic microsomes—the primary subcellular fraction for studying drug metabolism—from a range of preclinical species (mice, rats, dogs, and monkeys) as well as humans, detected no metabolism of the parent drug.[1][4][5] This lack of metabolic breakdown is a key characteristic of its disposition profile.

Excretion

Consistent with its metabolic stability, the primary route of elimination for this compound is the fecal excretion of the unchanged parent drug.[1][3][4] Renal clearance is a negligible pathway, with less than 0.04% of the administered dose being recovered in the urine as the parent compound over a seven-day period.[1][4][5] The terminal half-life (t½) of this compound is consistently reported to be between 13.4 and 19.7 hours, which supports a once-daily dosing schedule.[1][4][5] Steady-state plasma concentrations are typically achieved by day 5 of daily dosing with minimal drug accumulation.[1][3]

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacokinetics and metabolism of this compound.

Table 1: Summary of this compound Pharmacokinetic Parameters (in Humans)

| Parameter | Value | Conditions / Notes | Citation |

|---|---|---|---|

| Tmax (Time to Cmax) | 3.5 - 4.0 hours | Single oral dose, fasted state | [1][3][5] |

| 5 - 12 hours | With a high-fat meal | [1] | |

| Terminal Half-life (t½) | 13.4 - 19.7 hours | Geometric mean across cohorts | [1][3][4] |

| Plasma Protein Binding | 79.2% - 86.6% | Human plasma | [1] |

| Apparent Oral Clearance (CL/F) | 13.8 L/h | Population PK model estimate | [1][6] |

| Apparent Central Volume of Distribution (Vc/F) | 188 L | Population PK model estimate | [1][6] |

| Dose Proportionality | Proportional from 30-100 mg | AUC and Cmax | [3][5] |

| Less than proportional >100 mg | Suggests saturated absorption | [1][5] | |

| Food Effect (High-Fat Meal) | ↓ Cmax by ~63%↓ AUC by ~50% | Compared to fasted state | [1] |

| Primary Route of Elimination | Fecal excretion | Unchanged parent drug | [1][3][4] |

| Urinary Excretion | < 0.04% | Unchanged parent drug | [1][4][5] |

| Accumulation Ratio | 1.32 - 1.34 | After multiple once-daily doses |[1][5] |

Table 2: Summary of In Vitro Metabolism in Preclinical Models and Humans

| Species | System | Finding | Citation |

|---|---|---|---|

| Mouse | Hepatic Microsomes | No metabolism detected | [1][4] |

| Rat | Hepatic Microsomes | No metabolism detected | [1][4] |

| Dog | Hepatic Microsomes | No metabolism detected | [1][4] |

| Monkey | Hepatic Microsomes | No metabolism detected | [1][4] |

| Human | Hepatic Microsomes | No metabolism detected |[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the key experiments cited.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability of this compound in liver microsomes from various species.

Methodology:

-

Preparation: Pooled liver microsomes from mice, rats, dogs, monkeys, and humans are sourced. A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 7.4), this compound (at a specified concentration, e.g., 1 µM), and the liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Incubation: The reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) to the mixture. A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.

-

Time Points: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Analysis: The samples are centrifuged to remove the precipitated protein. The supernatant, containing the remaining this compound, is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. These data are used to determine the rate of metabolism and the in vitro half-life. For this compound, the result was no significant decrease in the parent drug concentration over the incubation period.[1][4]

Protocol 2: Human Pharmacokinetic Study (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound in healthy subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose design is used.[3] Cohorts of healthy adult volunteers receive a single oral dose of this compound (e.g., 30 mg, 100 mg, 200 mg, 400 mg) or a matching placebo.[3]

-

Dosing: Subjects fast overnight before receiving the dose in the morning. Dosing is "ascended" to the next level only after the safety and tolerability of the preceding dose level have been confirmed.

-

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at pre-defined time points: pre-dose and at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to calculate key PK parameters, including Cmax, Tmax, AUC, and t½.[3]

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's pharmacokinetic profile and the experimental workflows used to characterize it.

Caption: ADME pathway of this compound, highlighting its absorption, distribution, minimal metabolism, and primary excretion route.

Caption: Experimental workflow for the in vitro assessment of this compound's metabolic stability in liver microsomes.

Caption: this compound's interaction profile with the P-gp drug transporter and key CYP450 metabolic enzymes.

Drug Interaction Profile

This compound's potential for drug-drug interactions has been evaluated through in vitro systems.

-

Transporters: It is both a substrate and an inhibitor of the drug transporter P-glycoprotein (P-gp).[1]

-

Cytochrome P450 (CYP) Enzymes: this compound is a weak inhibitor of CYP2C8.[1] It does not inhibit other major CYP isoforms, including 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[1] There is evidence to suggest it may be a weak inducer of CYP3A4.[1]

Conclusion

The preclinical and clinical data for this compound reveal a favorable pharmacokinetic profile for an antiviral agent. Its key features include predictable absorption in a fasted state, a long terminal half-life supporting once-daily administration, and, most notably, a lack of significant metabolism across multiple species, including humans. Elimination occurs primarily through fecal excretion of the unchanged drug. This metabolic stability minimizes the potential for variability due to metabolic enzyme polymorphisms and reduces the likelihood of complex drug-drug interactions involving metabolic pathways, though its role as a P-gp substrate and inhibitor warrants consideration during co-administration with other drugs.

References

- 1. Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, Tolerability and Pharmacokinetics of this compound Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection [frontiersin.org]

- 6. Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Yimitasvir (Emitasvir, DAG-181): A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yimitasvir (also known as Emitasvir and DAG-181), a potent, orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document consolidates key information on its nomenclature, quantitative data from clinical trials, detailed experimental methodologies, and its mechanism of action within the viral replication cycle.

Synonyms and Alternative Names

This compound is known by several names and identifiers across different stages of its development and in various publications and databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and regulatory submissions.

| Category | Name/Identifier |

| Generic Name | This compound |

| Alternative Names | Emitasvir, DAG-181 |

| Phosphate (B84403) Salt | This compound phosphate, Emitasvir phosphate |

| CAS Number | 1959593-23-7 |

| Development Codes | DAG-181, PPI-668 |

Quantitative Data

The following tables summarize key quantitative data for this compound, focusing on its pharmacokinetic properties and clinical efficacy.

Table 2.1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers

| Parameter | 30 mg Single Dose | 100 mg Single Dose | 200 mg Single Dose | 400 mg Single Dose | 100 mg Multiple Dose (7 days) | 200 mg Multiple Dose (7 days) |

| Tmax (median, h) | 3.5 - 4.0 | 3.5 - 4.0 | 3.5 - 4.0 | 3.5 - 4.0 | - | - |

| Terminal Half-life (t½) (geometric mean, h) | 13.4 - 19.7 | 13.4 - 19.7 | 13.4 - 19.7 | 13.4 - 19.7 | - | - |

| Accumulation Ratio | - | - | - | - | 1.32 - 1.34 | - |

| Time to Steady State | - | - | - | - | ~5 days | ~5 days |

| Plasma Protein Binding | 79.2% - 86.6% | 79.2% - 86.6% | 79.2% - 86.6% | 79.2% - 86.6% | 79.2% - 86.6% | 79.2% - 86.6% |

Data from a randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose study in healthy adult Chinese volunteers[1].

Table 2.2: Clinical Efficacy of this compound

| Clinical Trial Phase | Patient Population | Treatment Regimen | Primary Endpoint | Result |

| Phase 2 | Chronic HCV Genotype 1 Infection | This compound (100 mg or 200 mg) + Sofosbuvir (400 mg) once daily for 12 weeks | Sustained Virologic Response at 12 weeks post-treatment (SVR12) | 100% SVR12 rate in both treatment groups[2][3]. |

| Phase 1b | Chronic HCV Genotype 1 Infection | This compound monotherapy (30, 100, or 200 mg daily) for 7 days | Maximal reduction in HCV RNA from baseline | 5.17 log10 IU/ml[4][5]. |

Experimental Protocols

This section details the methodologies for key experiments relevant to the development and evaluation of this compound.

In Vitro Antiviral Activity Assessment: HCV Replicon Assay

The in vitro antiviral activity of this compound is determined using a Hepatitis C Virus (HCV) replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication.

Methodology:

-

Cell Culture: Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418 to maintain the replicon.

-

Compound Preparation: this compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions of the stock solution are then prepared in the culture medium.

-

Assay Procedure:

-

The replicon-containing cells are seeded into 96-well plates and incubated to allow for cell attachment.

-

The culture medium is replaced with the medium containing the serially diluted this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification of HCV Replication:

-

After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

-

Data Analysis:

-

The percentage of inhibition of HCV replication is calculated for each concentration of this compound relative to the vehicle control.

-

The EC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of this compound to ensure that the observed antiviral effect is not due to cell death.

Phase 2 Clinical Trial Protocol for this compound in Combination with Sofosbuvir

Objective: To evaluate the efficacy and safety of a 12-week treatment regimen of this compound in combination with Sofosbuvir in patients with chronic HCV genotype 1 infection.

Study Design:

-

A multicenter, randomized, open-label Phase 2 clinical trial.

Patient Population:

-

Adult patients with chronic HCV genotype 1 infection.

-

Exclusion criteria included prior treatment with direct-acting antiviral agents (DAAs) for HCV infection.

Treatment Regimens:

-

Group 1: this compound (100 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.

-

Group 2: this compound (200 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.

Endpoints:

-

Primary Efficacy Endpoint: Sustained Virologic Response (SVR12), defined as HCV RNA levels below the lower limit of quantification at 12 weeks after the completion of treatment[2][3].

-

Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.

Assessments:

-

HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment.

-

Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A)[6][7]. NS5A is a multifunctional phosphoprotein that is essential for HCV RNA replication and the assembly of new virus particles[7]. By binding to NS5A, this compound disrupts its normal function, leading to the inhibition of the viral life cycle. The exact binding site is within Domain I of the NS5A protein. This inhibition is believed to occur through two main mechanisms: the disruption of the HCV replication complex and the impairment of virion assembly.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HCV replication.

Caption: Mechanism of this compound action in inhibiting HCV replication.

References

- 1. Safety, Tolerability and Pharmacokinetics of this compound Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Clinical evaluation of efficacy, tolerability and pharmacokinetics of this compound phosphate in patients infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is Emitasvir Phosphate used for? [synapse.patsnap.com]

Yimitasvir's Role in Inhibiting HCV Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir (also known as Emitasvir or DAG-181) is a potent, orally active direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] As a key component of the HCV replication complex, NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, despite having no known enzymatic function.[3] this compound exhibits pan-genotypic activity, demonstrating picomolar to sub-nanomolar efficacy in inhibiting HCV replication in vitro. This technical guide provides an in-depth overview of this compound's mechanism of action, its in vitro and in vivo antiviral activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Introduction to this compound and its Target: HCV NS5A

Hepatitis C is a global health concern, and the development of DAAs has transformed its treatment landscape.[4] NS5A inhibitors, including this compound, are a cornerstone of modern HCV therapy.[5] The NS5A protein is a zinc-binding, proline-rich phosphoprotein that plays a pivotal role in the HCV life cycle.[3] It is involved in the formation of the membranous web, the site of viral RNA replication, and also participates in the assembly of new viral particles.[3] this compound disrupts these functions by binding to the NS5A protein.[1]

Mechanism of Action of this compound

This compound exerts its antiviral effect by specifically targeting the HCV NS5A protein. By binding to NS5A, this compound is thought to induce a conformational change that interferes with its normal functions, leading to a dual blockade of:

-

Viral RNA Replication: this compound disrupts the formation and function of the HCV replication complex, a multiprotein assembly essential for the synthesis of new viral RNA.

-

Virion Assembly: The inhibitor also impairs the assembly of new infectious virus particles.

This multifaceted mechanism of action contributes to the high potency of this compound against HCV.[5]

Caption: Mechanism of this compound in the context of the HCV lifecycle.

Quantitative Data

In Vitro Antiviral Activity

This compound has demonstrated potent pan-genotypic activity against a range of HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are in the picomolar to sub-nanomolar range.[6]

| HCV Genotype | EC50 Range (pM) |

| 1a | 1.7 - 19.3 |

| 1b | 1.7 - 19.3 |

| 2a | 1.7 - 19.3 |

| 2b | 1.7 - 19.3 |

| 3a | 1.7 - 19.3 |

| 4a | 1.7 - 19.3 |

| 5a | 1.7 - 19.3 |

| 6a | 366 |

Table 1: In Vitro Efficacy of this compound Against Various HCV Genotypes.[6]

Clinical Pharmacokinetics in HCV Patients

Clinical studies have characterized the pharmacokinetic profile of this compound in patients with chronic HCV infection.

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 4-12 hours |

| Mean Terminal Half-life (t1/2) | 14.47 - 17.09 hours |

| Steady State Achieved | After 5 days of daily dosing |

| Accumulation Rate | Low (1.29 - 1.73) |

Table 2: Pharmacokinetic Parameters of this compound in HCV-Infected Patients.[7]

In Vivo Antiviral Efficacy

In a clinical study involving patients with chronic HCV genotype 1 infection, a 7-day course of this compound monotherapy resulted in a significant reduction in viral load.

| Efficacy Parameter | Value |

| Maximal Reduction in HCV RNA from Baseline | 5.17 log10 IU/mL |

Table 3: In Vivo Antiviral Efficacy of this compound Monotherapy.[7]

It is important to note that while monotherapy demonstrates potent antiviral activity, most patients experienced viral rebound, highlighting the need for combination therapy to prevent the emergence of resistance.[7] In a phase 3 trial, a 12-week regimen of this compound in combination with sofosbuvir (B1194449) was highly effective and safe for patients with HCV genotype 1b infection without cirrhosis.[8]

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of this compound is typically determined using an HCV replicon assay. This cell-based assay is a standard method for screening and characterizing HCV inhibitors.

Principle: A subgenomic or full-length HCV RNA molecule, capable of autonomous replication within a human hepatoma cell line (e.g., Huh-7), is utilized. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

Methodology:

-

Cell Culture: Huh-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Transfection: The cells are transfected with the HCV replicon RNA.

-

Plating: Transfected cells are seeded into multi-well plates.

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication.

-

Quantification of Replication: The level of replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using RT-qPCR.

-

Cytotoxicity Assessment: Cell viability is concurrently assessed using methods like the alamarBlue assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits 50% of viral replication.

Caption: Workflow for an HCV Replicon Assay.

Resistance Analysis

Understanding the potential for drug resistance is critical in antiviral drug development.

Genotypic Analysis: This involves sequencing the NS5A gene from viral populations that have been exposed to this compound, either in cell culture or in clinical settings. The goal is to identify specific amino acid substitutions that may be associated with reduced susceptibility to the drug.

Phenotypic Analysis: This method directly measures the susceptibility of HCV variants to this compound.

-

Site-Directed Mutagenesis: Specific amino acid substitutions identified through genotypic analysis are introduced into an HCV replicon construct.

-

HCV Replicon Assay: The antiviral activity of this compound is then tested against these mutant replicons, and the EC50 values are determined.

-

Fold-Change Calculation: The fold-change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon. A higher fold-change indicates a greater degree of resistance.

Caption: Workflow for Genotypic and Phenotypic Resistance Analysis.

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in the treatment of chronic HCV infection. Its mechanism of action involves a dual blockade of viral RNA replication and virion assembly. While demonstrating impressive in vitro and in vivo efficacy, the potential for the emergence of resistance underscores the importance of its use in combination with other direct-acting antivirals. Further research into its resistance profile will continue to inform optimal treatment strategies for diverse patient populations.

References

- 1. What is Emitasvir Phosphate used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in small molecule antiviral drugs against hepatitis B and C viruses: FDA approved therapies and new drugs in clinical trials - Arabian Journal of Chemistry [arabjchem.org]

- 5. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical evaluation of efficacy, tolerability and pharmacokinetics of this compound phosphate in patients infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial synthesis process for Yimitasvir

An In-depth Technical Guide to the Core Synthesis of Yimitasvir (Emitasvir)

Introduction

This compound (also known as Emitasvir or DAG-181) is a potent, orally active inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Dongguan HEC TaiGen Biopharmaceuticals, a joint venture between TaiGen Biotechnology and HEC Pharmaceutical, this compound is a key component in combination therapies for chronic HCV infection.[4][5] This document provides a detailed technical overview of the core synthesis process for this important antiviral agent.

Initial research and development efforts toward the synthesis of this compound resulted in a process with an overall yield of approximately 17%. This initial route was characterized by a challenging chemical resolution of diastereomers for a key chiral intermediate, which significantly impacted the overall efficiency and atom economy of the synthesis. While this early process was crucial for the initial discovery and characterization of this compound, detailed experimental protocols for this specific route are not extensively available in the public domain.

Subsequent process development research, most notably by Xie and coworkers, led to a significantly improved and scalable synthesis of this compound, boosting the overall yield to 40%. This optimized process, which avoids the inefficient resolution step by employing an enzymatic desymmetrization strategy, represents the more technically relevant and efficient method for the production of this compound. This guide will therefore focus on the detailed experimental protocols and data associated with this improved, second-generation synthesis.

Core Synthesis Overview

The improved synthesis of this compound is a multi-step process that involves the construction of several key fragments, followed by their strategic assembly. The key transformations include an enzymatic desymmetrization to establish the crucial chirality, a Suzuki-Miyaura coupling to form a key biaryl linkage, and a final peptide coupling to complete the molecule.

Experimental Protocols

The following are the detailed methodologies for the key experiments in the improved synthesis of this compound.

Step 1: Synthesis of Chiral Intermediate (S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid

-

Reaction: Enzymatic desymmetrization of a prochiral diol.

-

Methodology: A suspension of the prochiral diol substrate and a selected hydrolase enzyme in a buffered aqueous solution is stirred at a controlled temperature. The progress of the reaction is monitored by HPLC until the desired level of conversion is achieved. The reaction mixture is then extracted with an organic solvent, and the product is purified by crystallization to yield the enantiomerically pure chiral intermediate.

Step 2: Synthesis of the Benzimidazole-Pyrrolidine Fragment

-

Reaction: Condensation and cyclization.

-

Methodology: The chiral intermediate from Step 1 is coupled with a substituted o-phenylenediamine (B120857) derivative in the presence of a coupling agent such as HATU. The resulting amide is then subjected to thermal or acid-catalyzed cyclization to form the benzimidazole (B57391) ring system. The product is isolated by precipitation and purified by column chromatography.

Step 3: Synthesis of the Biaryl Fragment via Suzuki-Miyaura Coupling

-

Reaction: Palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide.

-

Methodology: To a solution of the aryl bromide and the boronic acid in a suitable solvent system (e.g., toluene/water), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then extracted into an organic solvent, washed, and purified by crystallization.

Step 4: Final Assembly of this compound

-

Reaction: Peptide coupling of the key fragments.

-

Methodology: The benzimidazole-pyrrolidine fragment and the biaryl fragment are dissolved in an appropriate solvent (e.g., DMF). A peptide coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched, and the crude product is purified by preparative HPLC to afford this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps of the improved this compound synthesis.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Enzymatic Desymmetrization | Prochiral Diol | Chiral Intermediate | 92 | >99 (ee) |

| 2 | Benzimidazole Formation | Chiral Intermediate | Benzimidazole-Pyrrolidine Fragment | 85 | >98 |

| 3 | Suzuki-Miyaura Coupling | Aryl Bromide | Biaryl Fragment | 88 | >97 |

| 4 | Final Peptide Coupling | Key Fragments | This compound | 75 | >99 |

| Overall | - | - | This compound | ~40 | >99 |

Visualizations

Logical Workflow for the Improved Synthesis of this compound

Caption: Overall workflow of the improved this compound synthesis.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

References

- 1. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]

- 2. TaiGen Biopharmaceuticals Holdings Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. US12059409B1 - Pharmaceutical composition for modified release - Google Patents [patents.google.com]

- 4. Emitasvir Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. US10646481B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]

Yimitasvir: A Technical Overview of its Biological Activities and NS5A Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir (also known as Emitasvir or DAG-181) is an orally active, potent direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1][2][3][4][5][6] As a second-generation inhibitor of the HCV nonstructural protein 5A (NS5A), this compound plays a crucial role in disrupting the viral life cycle. This technical guide provides a comprehensive overview of the biological activities of this compound, its molecular target, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting HCV NS5A

This compound's primary target is the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virion particles.[7][8][9] Unlike enzymes with a well-defined active site, NS5A lacks enzymatic activity and functions as a key organizer of the viral replication complex.

This compound exerts its antiviral effect through a multi-faceted mechanism:

-

Inhibition of RNA Replication: By binding to NS5A, this compound is thought to induce a conformational change that disrupts the protein's interaction with other viral and host factors necessary for the formation and function of the replication complex. This interference ultimately halts the synthesis of new viral RNA.[7][9]

-

Disruption of Viral Assembly: NS5A is also critically involved in the assembly of new HCV virions. This compound's binding to NS5A interferes with this process, leading to the formation of non-infectious or malformed viral particles.[7][9]

Quantitative Biological Activities of this compound

While specific EC50 and IC50 values for this compound against a comprehensive panel of HCV genotypes and resistance-associated substitutions (RASs) are not extensively detailed in publicly available literature, the following tables provide a representative summary of the expected data presentation for such an NS5A inhibitor.

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | EC50 (pM) | Cell Line |

| 1a | Luciferase Reporter | Data not available | Huh-7 |

| 1b | Luciferase Reporter | Data not available | Huh-7 |

| 2a | Luciferase Reporter | Data not available | Huh-7 |

| 3a | Luciferase Reporter | Data not available | Huh-7 |

| 4a | Luciferase Reporter | Data not available | Huh-7 |

| 5a | Luciferase Reporter | Data not available | Huh-7 |

| 6a | Luciferase Reporter | Data not available | Huh-7 |

Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro. Lower values indicate higher potency.

Table 2: In Vitro Activity of this compound Against Common NS5A Resistance-Associated Substitutions (RASs)

| HCV Genotype | NS5A Substitution | Fold Change in EC50 vs. Wild-Type |

| 1a | M28T/V | Data not available |

| 1a | Q30E/H/R | Data not available |

| 1a | L31M/V | Data not available |

| 1a | Y93H/N | Data not available |

| 1b | L31F/V | Data not available |

| 1b | Y93H | Data not available |

Note: Fold change in EC50 indicates the level of resistance conferred by a specific mutation. Higher values signify greater resistance.

Clinical Efficacy and Pharmacokinetics

Clinical studies have demonstrated the potent antiviral activity of this compound in patients with chronic HCV infection, particularly those with genotype 1. In a study involving patients with HCV genotype 1, a 7-day course of this compound phosphate (B84403) resulted in a maximal reduction in HCV RNA of 5.17 log10 IU/ml.[10]

Pharmacokinetic studies in healthy Chinese volunteers have shown that this compound is absorbed slowly after oral administration, with a median time to maximum plasma concentration (Tmax) of 3.5-4.0 hours.[11][12] The geometric mean terminal half-life ranges from 13.4 to 19.7 hours, supporting a once-daily dosing regimen.[11][12] Fecal excretion is the primary route of elimination for the parent drug.[11][12]

In combination with sofosbuvir, a 12-week regimen of this compound demonstrated high efficacy in non-cirrhotic patients with genotype 1b HCV infection, achieving a sustained virological response at 12 weeks (SVR12) in 99.7% of patients.[13]

Experimental Protocols

HCV Replicon Luciferase Assay for EC50 Determination

This assay is a standard method for quantifying the in vitro antiviral activity of compounds like this compound.[14][15][16][17]

a. Principle: The assay utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors a subgenomic HCV replicon. This replicon contains the genetic elements necessary for viral RNA replication and includes a reporter gene, typically luciferase. The level of luciferase expression is directly proportional to the rate of HCV RNA replication. Antiviral compounds that inhibit replication will cause a dose-dependent decrease in luciferase activity.

b. Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

-

This compound (or other test compounds).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

c. Procedure:

-

Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Compound Addition: Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

d. Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the normalized data against the logarithm of the drug concentration.

-

Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

In Vitro Resistance Selection Assay

This assay is used to identify viral mutations that confer resistance to an antiviral drug.[2][18][19]

a. Principle: HCV replicon-containing cells are cultured in the presence of a selective pressure, which is the antiviral drug. Over time, viral variants with mutations that reduce the drug's efficacy will have a survival advantage and will be selected for.

b. Materials:

-

HCV replicon cells.

-

Cell culture medium with and without the selection agent (G418).

-

This compound.

-

Reagents for RNA extraction, RT-PCR, and DNA sequencing.

c. Procedure:

-

Long-Term Culture: Culture HCV replicon cells in the presence of increasing concentrations of this compound over several passages.

-

Selection of Resistant Colonies: As the drug concentration increases, most cells will die, but resistant colonies may emerge.

-

Isolation and Expansion: Isolate individual resistant colonies and expand them into distinct cell lines.

-

Phenotypic Analysis: Determine the EC50 of this compound against the resistant cell lines and compare it to the wild-type replicon to calculate the fold-resistance.

-

Genotypic Analysis: Extract viral RNA from the resistant cell lines. Amplify the NS5A coding region using RT-PCR and sequence the PCR product to identify mutations.

Visualizing Mechanisms and Workflows

Signaling Pathway of NS5A Inhibition

Experimental Workflow for Antiviral Activity Assessment

Conclusion

This compound is a potent NS5A inhibitor with demonstrated clinical efficacy against HCV, particularly genotype 1. Its mechanism of action, centered on the disruption of both viral RNA replication and virion assembly, makes it a valuable component of combination antiviral therapy. While detailed in vitro potency and resistance data are not widely published, the established methodologies for characterizing NS5A inhibitors provide a clear framework for its continued evaluation and for the development of next-generation antiviral agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound diphosphate (Emitasvir diphosphate) | NS5A抑制剂 | MCE [medchemexpress.cn]

- 7. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 8. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Emitasvir Phosphate? [synapse.patsnap.com]

- 10. Clinical evaluation of efficacy, tolerability and pharmacokinetics of this compound phosphate in patients infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability and Pharmacokinetics of this compound Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetic Analysis of this compound in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emitasvir Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]